2-[(3-Methoxyphenyl)amino]acetohydrazide
Overview
Description
“2-[(3-Methoxyphenyl)amino]acetohydrazide” is a chemical compound with the CAS Number: 790272-10-5 . It has a molecular weight of 195.22 . The IUPAC name for this compound is 2-(3-methoxyanilino)acetohydrazide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13N3O2/c1-14-8-4-2-3-7(5-8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point range of 101-106 degrees Celsius .Scientific Research Applications
Pharmacological Activities : A study by Bekircan, Menteşe, and Ülker (2014) investigated the synthesis of acetohydrazide derivatives and their pharmacological activities, including anti-lipase, anti-α-glucosidase, and anti-mycobacterial activities. Compounds synthesized showed significant activity in these areas, highlighting the potential of 2-[(3-Methoxyphenyl)amino]acetohydrazide derivatives in pharmacology (Bekircan, Menteşe, & Ülker, 2014).
Antioxidant and Anticancer Activity : Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, demonstrating their antioxidant activity, which was higher than that of ascorbic acid. These compounds also exhibited significant anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Lipase and α-Glucosidase Inhibition : Another study by Bekircan, Ülker, and Menteşe (2015) focused on synthesizing novel heterocyclic compounds derived from acetohydrazide and investigating their lipase and α-glucosidase inhibition. These compounds showed promising activity, suggesting potential applications in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Nonlinear Optical Properties : Naseema et al. (2010) conducted a study on hydrazones derived from acetohydrazide, analyzing their nonlinear optical properties. This research indicates potential applications in optical device technologies like optical limiters and switches (Naseema et al., 2010).
Corrosion Protection : Paul, Yadav, and Obot (2020) explored the use of carbohydrazide-pyrazole compounds, including derivatives of acetohydrazide, for corrosion protection of mild steel in acidic solutions. This application is particularly relevant in industrial contexts for metal preservation (Paul, Yadav, & Obot, 2020).
Cyclooxygenase Inhibition and Anti-inflammatory Activity : Bhat et al. (2018)
synthesized and evaluated a series of acetohydrazide derivatives for their anti-inflammatory and cyclooxygenase inhibition activities. Some compounds showed significant anti-inflammatory activity and potential as selective COX-2 inhibitors, which could be beneficial in developing new anti-inflammatory drugs (Bhat et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-(3-methoxyanilino)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-8-4-2-3-7(5-8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZINLRWLKBKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291692 | |
Record name | N-(3-Methoxyphenyl)glycine hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790272-10-5 | |
Record name | N-(3-Methoxyphenyl)glycine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790272-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Methoxyphenyl)glycine hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.